molecular formula C10H16O3 B13219946 Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13219946
M. Wt: 184.23 g/mol
InChI Key: PEYAQKQENAYRAR-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential for various reactions.

Preparation Methods

The synthesis of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of ethyl 2-bromo-2-methylpropanoate with 1,3-dioxolane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as column chromatography .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Potential applications in drug development are explored due to its ability to interact with specific enzymes and receptors. It serves as a lead compound for the development of new therapeutic agents.

    Industry: In industrial settings, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the ester functional group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)5-9(2,3)6-10/h7H,4-6H2,1-3H3

InChI Key

PEYAQKQENAYRAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(C2)(C)C

Origin of Product

United States

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